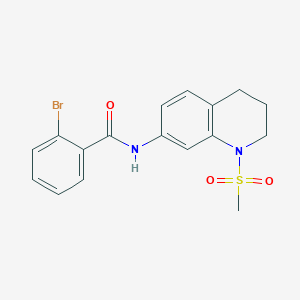![molecular formula C16H15F3N4O B2943053 [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone CAS No. 848904-66-5](/img/structure/B2943053.png)
[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of “[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone” is C16H15F3N4O . The molecular weight is 336.3117096 .Physical And Chemical Properties Analysis
The boiling point of “[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone” is predicted to be 590.4±50.0 °C .科学的研究の応用
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including pyrimidinylpiperazine, are known for their clinical applications, particularly in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various serotonin receptor-related effects. This pathway highlights the compound's potential for exploring new treatments or understanding drug metabolism mechanisms (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structure in many therapeutic agents, shows a wide range of medicinal applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The versatility of piperazine derivatives in drug design offers insights into developing new medications with improved pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis treatment, demonstrating the compound's role in targeting Mycobacterium tuberculosis. This research underscores the compound's potential in addressing global health challenges such as TB (Makarov & Mikušová, 2020).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant anti-mycobacterial properties, offering a pathway to developing new anti-TB molecules. This research area is critical for addressing drug-resistant strains of Mycobacterium tuberculosis, highlighting the compound's relevance in medicinal chemistry (Girase et al., 2020).
Pharmacological Attributes of Benzosuberone Skeleton
Research on the benzosuberone skeleton, which shares structural similarities with arylpiperazine derivatives, shows a broad spectrum of biological activities. This includes potential applications in anti-cancer, antibacterial, and anti-inflammatory treatments, demonstrating the structural core's versatility in drug development (Bukhari, 2022).
Safety and Hazards
The safety data sheet for a similar compound, (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-2-12(3-5-13)14(24)22-8-10-23(11-9-22)15-20-6-1-7-21-15/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBBDVRDSLFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)

![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)
![Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B2942987.png)

![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)